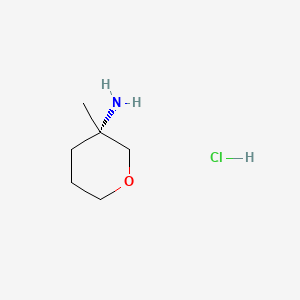

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride

Description

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a chiral amine derivative featuring a pyran ring substituted with a methyl group at the 3-position. The compound exists as the (S)-enantiomer and is stabilized as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or synthetic applications. Its molecular formula is C₆H₁₄ClNO (inferred from structural analogs), with a molecular weight of approximately 151.64 g/mol (calculated from the formula). The pyran ring’s conformation and stereochemistry influence its biological activity, particularly in receptor binding or enzyme inhibition .

Properties

IUPAC Name |

(3S)-3-methyloxan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(7)3-2-4-8-5-6;/h2-5,7H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZNGHOPNAVEOR-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCOC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reduction of corresponding ketones or aldehydes. One common method involves the reduction of (S)-3-methyltetrahydro-2H-pyran-3-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can vary depending on the specific production process.

Chemical Reactions Analysis

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes

Reduction: Alcohols or amine derivatives

Substitution: Various amine derivatives

Scientific Research Applications

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride: has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride: can be compared with other similar compounds, such as (R)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride and 4-Methyltetrahydro-2H-pyran-4-amine hydrochloride . The key differences lie in the stereochemistry and position of the methyl group, which can influence the compound's reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related hydrochlorides and amines, focusing on molecular properties, stereochemistry, and applications.

Table 1: Structural and Physical Properties Comparison

Key Differences and Research Findings

Chirality and Bioactivity: The (S)-enantiomer of tetrahydro-2H-pyran-3-amine hydrochloride exhibits distinct receptor-binding properties compared to its (R)-counterpart (CAS 1315500-31-2) .

Solubility and Stability :

- Hydrochloride salts, such as memantine HCl and ropinirole HCl, demonstrate improved aqueous solubility over free bases, a trait shared with (S)-3-methyltetrahydro-2H-pyran-3-amine HCl . Stability studies on similar hydrochlorides (e.g., benzydamine HCl) indicate sensitivity to light and humidity, suggesting analogous storage requirements for the target compound .

Synthetic Utility :

- The pyran ring in (S)-3-methyltetrahydro-2H-pyran-3-amine HCl provides a rigid scaffold for designing chiral ligands or catalysts, contrasting with flexible amines like dosulepin HCl (a tricyclic antidepressant) .

Toxicity and Safety :

- Hazard statements (H302, H315, H319) for (S)-tetrahydro-2H-pyran-3-amine HCl highlight risks of oral toxicity and skin/eye irritation, likely applicable to the methylated derivative . In contrast, memantine HCl has a well-established safety profile in clinical use .

Biological Activity

(S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of tetrahydropyran, a six-membered cyclic ether that contains a nitrogen atom in its structure. The presence of the amine group enhances its reactivity and biological interactions. The hydrochloride form improves solubility in aqueous environments, making it suitable for various biological assays.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains.

- Neuroprotective Effects : Research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.

- Cytotoxicity : The compound has shown varying degrees of cytotoxicity against different cancer cell lines, indicating potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Oxidative Stress Modulation : Evidence suggests that it may modulate oxidative stress responses, contributing to its neuroprotective effects.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated effective inhibition against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 10 to 50 µg/mL.

2. Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The protective effect was quantified using cell viability assays, showing a significant increase in cell survival rates at concentrations between 5 to 20 µM.

3. Cytotoxicity Against Cancer Cells

A comprehensive evaluation was performed on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be 15 µM for MCF-7 and 25 µM for HeLa cells, indicating moderate cytotoxicity.

Data Table: Summary of Biological Activities

| Biological Activity | Assessed Model | Observed Effect | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Effective inhibition | 10 - 50 µg/mL |

| Neuroprotective | Neuronal cell cultures | Increased cell survival | 5 - 20 µM |

| Cytotoxicity | MCF-7, HeLa cells | Moderate cytotoxicity | MCF-7: 15 µM; HeLa: 25 µM |

Q & A

Q. What are the optimal synthetic routes for (S)-3-Methyltetrahydro-2H-pyran-3-amine hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via reductive amination using NaCNBH₃ and acetic acid in 1,2-dichloroethane under ambient conditions, as demonstrated in analogous tetrahydro-2H-pyran-3-amine derivatives . Key parameters for optimization include:

- pH control : Acetic acid acts as a proton source, critical for imine formation.

- Solvent selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) enhance reaction efficiency.

- Temperature : Room temperature minimizes side reactions (e.g., over-reduction).

A comparative table of yields under varying conditions is recommended:

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaCNBH₃ + AcOH | 1,2-Dichloroethane | 25 | 85–90 |

| NaBH₄ + AcOH | THF | 25 | 60–65 |

| NaBH(OAc)₃ + AcOH | DCM | 25 | 70–75 |

Post-synthesis purification via recrystallization (e.g., dichloromethane/hexane) improves purity .

Q. How can researchers ensure stereochemical purity during synthesis and characterization?

- Methodological Answer : Chiral resolution techniques such as chiral HPLC or capillary electrophoresis are essential. For example:

- Chiral Stationary Phases : Use columns with β-cyclodextrin or cellulose-based phases (e.g., Chiralpak® IC) to separate enantiomers .

- Polarimetry : Monitor optical rotation ([α]D) to confirm enantiomeric excess (e.g., ≥98% ee for pharmacologically active isomers) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as applied in structurally related compounds like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride .

Advanced Research Questions

Q. How can contradictions in pharmacological data across different assays (e.g., receptor binding vs. functional activity) be systematically analyzed?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-factors) or off-target effects. Strategies include:

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across assays to identify assay sensitivity thresholds .

- Receptor Reserve Analysis : Use irreversible antagonists to distinguish binding affinity from functional efficacy .

- Computational Modeling : Molecular dynamics simulations can predict conformational changes affecting activity in different environments (e.g., membrane-bound vs. soluble receptors) .

For example, discrepancies in dopamine transporter (DAT) inhibition data for pyran-3-amine analogues were resolved by correlating molecular flexibility with assay conditions .

Q. What strategies are effective for designing in vivo studies to evaluate blood-brain barrier (BBB) penetration of this compound?

- Methodological Answer :

- LogP Analysis : Aim for a calculated logP of 1–3 to balance lipid solubility (for BBB crossing) and aqueous solubility (for bioavailability) .

- Prodrug Approaches : Modify the hydrochloride salt to ester prodrugs (e.g., methyl esters) to enhance lipophilicity temporarily .

- In Situ Perfusion : Quantify brain uptake using rodent models with radiolabeled compound (e.g., ³H or ¹⁴C isotopes) .

Structural analogues like N-benzyltetrahydro-2H-pyran-3-amine derivatives showed improved BBB penetration via π-π stacking with endothelial transporters .

Q. How can researchers address hygroscopicity-induced stability challenges during storage and handling?

- Methodological Answer :

- Lyophilization : Convert the hydrochloride salt to a lyophilized powder under vacuum (≤0.1 mBar) to minimize water absorption .

- Desiccants : Store in sealed containers with silica gel or molecular sieves (3Å) under inert gas (e.g., argon) .

- Thermogravimetric Analysis (TGA) : Monitor weight loss (%) under controlled humidity to identify critical moisture thresholds (e.g., ≤0.5% w/w) .

Data Contradiction and Validation

Q. What methodologies are recommended to validate chiral integrity in long-term stability studies?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stress conditions (40°C/75% RH for 6 months) and track enantiomeric excess via chiral HPLC .

- Forced Racemization : Heat the compound in acidic/basic media (e.g., 1M HCl or NaOH at 60°C) and quantify racemization kinetics .

- NMR Chiral Shift Reagents : Use Eu(hfc)₃ to induce enantiomer-specific chemical shift splitting in ¹H-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.